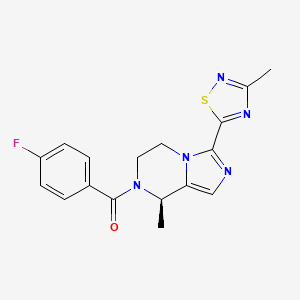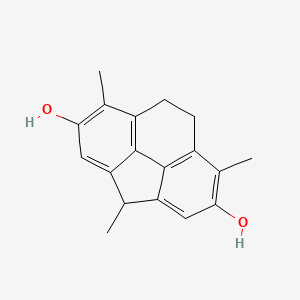
Juncutol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Juncutol is a natural product derived from the plant species Juncus acutus L. It is a phenanthrenoid compound with the chemical formula C18H18O2 and a molecular weight of 266.33 g/mol . This compound is primarily used in scientific research related to life sciences and has shown potential as an inducible nitric oxide synthase inhibitor .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Juncutol can be synthesized through the esterification of 3-(2-methoxyethoxy) propanol and phenol . The reaction typically involves the use of an acid catalyst and is carried out under controlled temperature conditions to ensure the formation of the desired ester.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the extraction of the compound from the rhizomes of Juncus acutus L. followed by purification processes to isolate this compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions: Juncutol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.
Substitution: this compound can participate in substitution reactions, particularly electrophilic aromatic substitution, where functional groups are introduced onto the phenanthrene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized phenanthrene derivatives.
Reduction: Dihydro derivatives of this compound.
Substitution: Brominated or nitrated phenanthrene compounds.
Aplicaciones Científicas De Investigación
Juncutol has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying phenanthrenoid chemistry and reactions.
Medicine: Explored for its analgesic and local anesthetic properties.
Mecanismo De Acción
Juncutol exerts its effects primarily by inhibiting inducible nitric oxide synthase (iNOS). This enzyme is responsible for the production of nitric oxide, a signaling molecule involved in various physiological processes. By inhibiting iNOS, this compound reduces the production of nitric oxide, thereby modulating inflammatory responses and other related pathways .
Comparación Con Compuestos Similares
Juncutol is part of a class of compounds known as phenanthrenoids. Similar compounds include:
Juncusol: Another phenanthrenoid isolated from Juncus species, known for its anti-inflammatory properties.
Dehydrojuncusol: A related compound with similar biological activities.
6-Hydroxymethyl-1-methyl-5-vinyl-9,10-dihydrophenanthrene-2-ol: Another phenanthrenoid with distinct structural features.
Uniqueness of this compound: this compound stands out due to its potent inhibitory effect on inducible nitric oxide synthase, making it a valuable compound for research in inflammation and immune response modulation .
Propiedades
Fórmula molecular |
C18H18O2 |
|---|---|
Peso molecular |
266.3 g/mol |
Nombre IUPAC |
4,9,15-trimethyltetracyclo[10.2.1.05,14.08,13]pentadeca-1,3,5(14),8(13),9,11-hexaene-3,10-diol |
InChI |
InChI=1S/C18H18O2/c1-8-13-6-15(19)9(2)11-4-5-12-10(3)16(20)7-14(8)18(12)17(11)13/h6-8,19-20H,4-5H2,1-3H3 |
Clave InChI |
WMFIUAIMRLTGGU-UHFFFAOYSA-N |
SMILES canónico |
CC1C2=CC(=C(C3=C2C4=C(CC3)C(=C(C=C14)O)C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


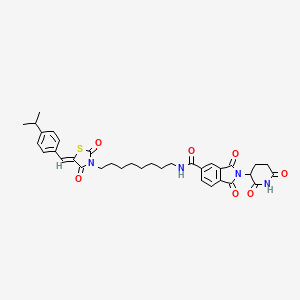

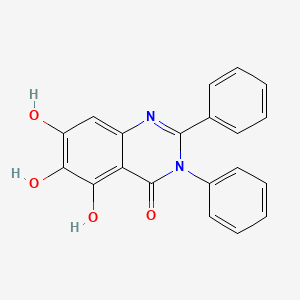
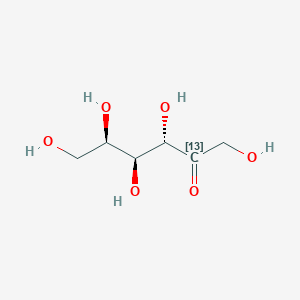
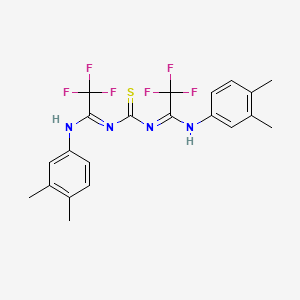
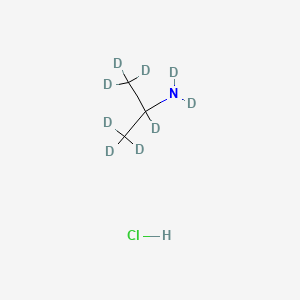
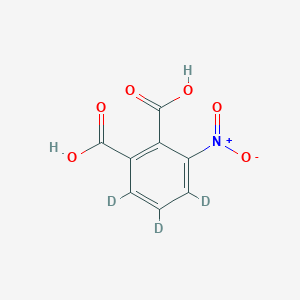


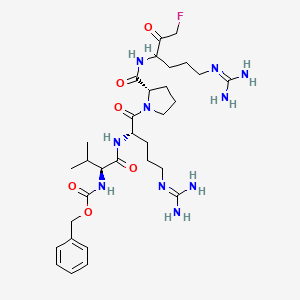


![17-Chloro-33-fluoro-12-[2-(2-methoxyethoxy)ethyl]-5,14,22-trimethyl-28-oxa-9-thia-5,6,12,13,24-pentazaheptacyclo[27.7.1.14,7.011,15.016,21.020,24.030,35]octatriaconta-1(36),4(38),6,11(15),13,16,18,20,22,29(37),30(35),31,33-tridecaene-23-carboxylic acid](/img/structure/B12394187.png)
